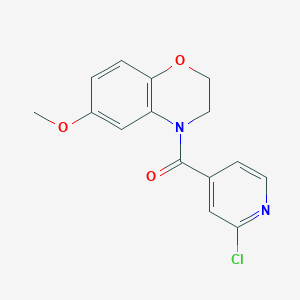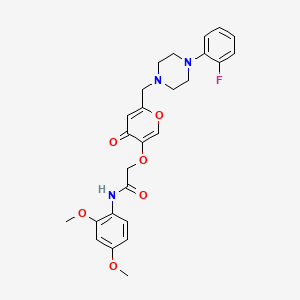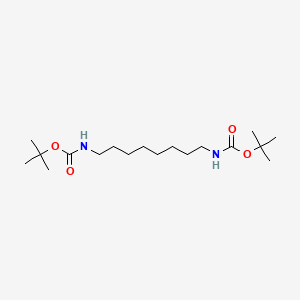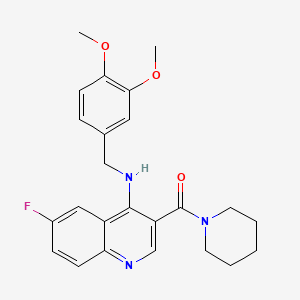
(4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions used, and the conditions under which the synthesis is carried out .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This might include its reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antiviral Activity
The indole derivatives, which are structurally similar to the compound , have been reported to exhibit significant antiviral activity . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The presence of the quinolinyl and piperidinyl groups in our compound could potentially enhance this activity, making it a candidate for developing new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties . The methanone group in the compound could potentially act on specific inflammatory pathways, providing a new avenue for the treatment of chronic inflammation-related diseases .
Anticancer Potential
The structural complexity of the compound suggests that it could interact with various biological targets, offering potential anticancer properties . The dimethoxybenzyl moiety might interact with cancer cell receptors or enzymes, disrupting their function and inhibiting cancer cell growth .
Antimicrobial Efficacy
Compounds with indole cores have been found to possess antimicrobial efficacy . The combination of the fluoroquinolin and piperidinyl groups could provide a broad spectrum of activity against both bacteria and fungi, addressing the growing concern of antimicrobial resistance .
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic activity , influencing glucose metabolism and insulin sensitivity . The compound’s unique structure could be explored for its potential to act as a novel therapeutic agent for diabetes management.
Antimalarial Applications
The antimalarial applications of indole derivatives are well-documented. The fluoroquinolin core of the compound is structurally similar to chloroquine, a well-known antimalarial drug, suggesting that it could be effective against malaria parasites .
Propiedades
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-30-21-9-6-16(12-22(21)31-2)14-27-23-18-13-17(25)7-8-20(18)26-15-19(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTNXUKITRQCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2953177.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-benzo[e][1,3]benzothiazol-2-yl-2-cyanoprop-2-enamide](/img/structure/B2953178.png)
![7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B2953180.png)
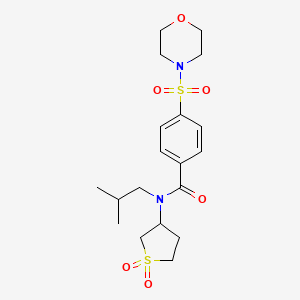
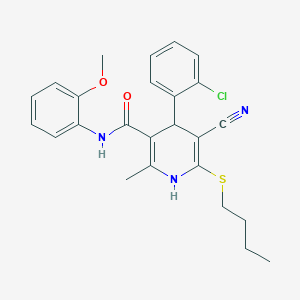

![N-Benzyl-2-chloro-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]propanamide](/img/structure/B2953188.png)
![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)
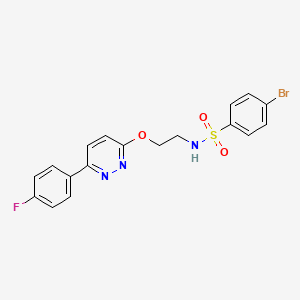
![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)
